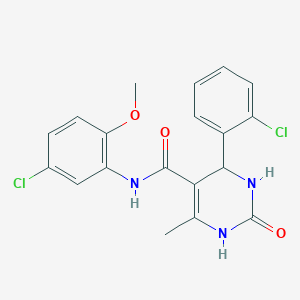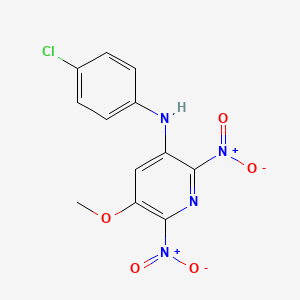
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine, also known as CL-20, is a highly energetic compound that has been extensively studied for its potential applications in military and civilian fields. CL-20 is a nitroaromatic compound that contains both nitro and chloro groups, which contribute to its high energy density and explosive properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is not fully understood, but it is believed to involve the release of high-energy intermediates upon decomposition. These intermediates can react with other molecules to produce a variety of products, including gases, heat, and light. The exact mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is still under investigation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been shown to have toxic effects on both humans and animals. It can cause irritation to the skin, eyes, and respiratory tract, and can also cause damage to the liver and kidneys. In addition, N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been shown to be mutagenic and carcinogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has several advantages as a research tool. Its high energy density and explosive properties make it a useful compound for studying the properties of explosives and propellants. However, its toxic effects and potential for explosive decomposition also pose significant safety risks, which must be carefully managed in laboratory settings.
Orientations Futures
There are many potential future directions for research on N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine. One area of interest is the development of safer and more efficient methods for synthesizing N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine. Another area of interest is the investigation of the mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine, which could lead to the development of new explosives and propellants with improved properties. Additionally, research on the toxic effects of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine could help to identify ways to mitigate the risks associated with its use in military and civilian applications.
Méthodes De Synthèse
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine can be synthesized by various methods, including nitration of 2,4,6-trichloropyridine, nitration of 2,4,6-trichloropyrimidine, and nitration of 2,4,6-trichloro-1,3,5-triazine. The most common method for synthesizing N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is the nitration of 2,4,6-trichloropyrimidine, which involves the reaction of 2,4,6-trichloropyrimidine with nitric acid and sulfuric acid. The resulting product is then purified by recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been extensively studied for its potential applications in military and civilian fields. Its high energy density and explosive properties make it a promising candidate for use in explosives, propellants, and pyrotechnics. N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has also been investigated for its potential use as a rocket fuel and as a component in airbag inflators.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O5/c1-22-10-6-9(14-8-4-2-7(13)3-5-8)11(16(18)19)15-12(10)17(20)21/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRXZLKXAIURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

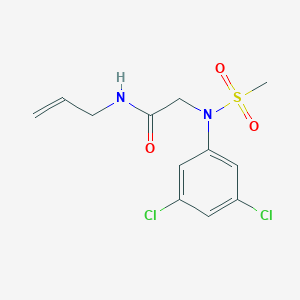
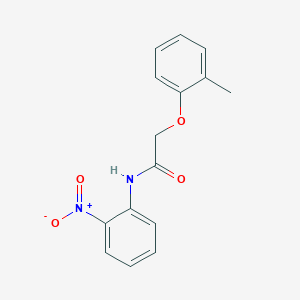

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4922592.png)
![1-(2-oxo-2-phenylethyl)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4922599.png)
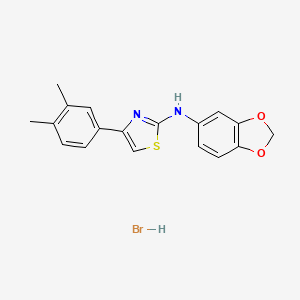
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)

amino]carbonyl}benzoic acid](/img/structure/B4922638.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
